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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)propanoic acid

Cat. No.: B181183

Application Note: Synthesis of 3-Amino-3-(2-
hitrophenyl)propionic Acid

Introduction

3-Amino-3-(2-nitrophenyl)propionic acid is a valuable building block in the synthesis of
pharmaceutical intermediates. Its structure, featuring both an amino acid moiety and a nitro-
substituted aromatic ring, makes it a versatile precursor for a variety of complex organic
molecules. The nitro group can be readily reduced to an amine, providing a handle for further
functionalization, while the amino acid portion allows for incorporation into peptide chains or
other biocompatible structures. This application note provides a detailed protocol for the one-
pot synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid.

Experimental Overview

The synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid can be achieved through a one-pot
reaction involving the condensation of o-nitrobenzaldehyde, malonic acid, and ammonium
formate in the presence of formic acid.[1] This method is efficient and yields the desired
product in a good yield.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-Amino-3-(2-
nitrophenyl)propionic acid.
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Parameter Value Reference

) ) o-Nitrobenzaldehyde (20.4 g,
Starting Material 1 [1]
0.135 mol)

) ) Malonic Acid (18.3 g, 0.176
Starting Material 2 [1]
mol)

) . Formic Acid (20.3 mL, 0.539
Starting Material 3 [1]
mol)

Ammonium Formate (21.3 g,

Reagent 1
J 0.338 mol) s

Solvent None (neat reaction)

) 3-Amino-3-(2-
Final Product ) o ] [1]
nitrophenyl)propionic acid
Yield 18.33 g (64.6%) [1]
Appearance Yellow solid [1]

Experimental Protocol

Materials:

o o-Nitrobenzaldehyde

e Malonic Acid

e Formic Acid

e Ammonium Formate

o Concentrated Hydrochloric Acid

e 50% Potassium Hydroxide Solution

o Ethyl Acetate
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o Water

o Reaction flask equipped with a magnetic stirrer and heating mantle
o Standard laboratory glassware

Procedure:

» To a suitable reaction flask, add o-nitrobenzaldehyde (20.4 g, 0.135 mol), formic acid (20.3
mL, 0.539 mol), and malonic acid (18.3 g, 0.176 mol).[1]

e Stir the mixture at 45°C for 30 minutes.[1]

e Add ammonium formate (21.3 g, 0.338 mol) to the reaction mixture.[1]
 Increase the reaction temperature to 70°C and stir for one hour.[1]

o Further, increase the temperature to 95°C and continue stirring for four hours.[1]

 After four hours, add concentrated hydrochloric acid (50 mL) and maintain the temperature
at 95°C for an additional hour.[1]

e Cool the reaction mixture and add 25 mL of water.[1]
e Wash the mixture twice with ethyl acetate (2 x 25 mL).[1]

o Separate the aqueous phase and adjust the pH to 4.2 using a 50% potassium hydroxide
solution to precipitate the product.[1]

« Filter the precipitated solid under vacuum to obtain the final product.[1]
e The resulting product is a yellow solid (18.33 g, 64.6% yield).[1]

Visualizations
Reaction Pathway

The following diagram illustrates the chemical transformation from the starting materials to the
final product.
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Caption: One-pot synthesis of 3-Amino-3-(2-nitrophenyl)propionic acid.

Experimental Workflow

The diagram below outlines the key steps of the experimental procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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